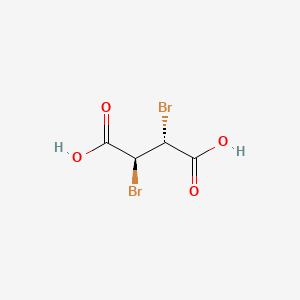

meso-2,3-Dibromosuccinic acid

Übersicht

Beschreibung

meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms. This compound is known for its use in organic synthesis and as a pharmaceutical intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrobromic acid (HBr) at 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .

Industrial Production Methods: Industrial production methods for this compound involve similar processes, often optimized for larger scale production. The use of fumaric or maleic acid with bromine in an aqueous medium is common, with careful control of temperature and reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms in meso-2,3-dibromosuccinic acid undergo nucleophilic substitution, enabling the synthesis of derivatives.

Hydroxylation

-

Reaction : Bromine atoms are replaced by hydroxyl groups in alkaline conditions.

-

Reagents : NaOH or KOH in aqueous or alcoholic solutions.

-

Product : meso-2,3-Dihydroxysuccinic acid (meso-tartaric acid) forms via a double nucleophilic substitution mechanism .

Thiol Substitution

-

Reaction : Bromines react with thiols (e.g., sodium hydrosulfide) to form thioether derivatives.

-

Conditions : Requires elevated temperatures (60–80°C) and polar aprotic solvents .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | 1M NaOH, 80°C, 2 hours | meso-Tartaric acid | ~85% |

| Thiol Substitution | NaSH, DMF, 70°C, 4 hours | meso-2,3-Dimercaptosuccinic acid | ~70% |

Elimination Reactions

Elimination of HBr from this compound generates unsaturated dicarboxylic acids.

Formation of Fumaric Acid

-

Reaction : Dehydrohalogenation using strong bases (e.g., KOH) produces fumaric acid.

-

Mechanism : Anti-elimination of HBr results in a trans-alkene configuration .

-

Conditions : Reflux in ethanol with excess KOH (3 equivalents) for 6 hours .

Thermal Decomposition

-

Reaction : Heating above 260°C induces decomposition, releasing HBr and forming maleic anhydride.

-

Note : This reaction is less synthetically useful due to competing side reactions .

Reactions of Carboxylic Acid Groups

The carboxylic acid functionalities participate in typical acid-base and condensation reactions.

Salt Formation

-

Reaction : Neutralization with bases (e.g., NaOH) yields disodium salts.

-

Applications : Salts enhance solubility for industrial formulations .

Esterification

-

Reaction : Reacts with alcohols (e.g., methanol) under acidic catalysis to form diesters.

| Ester Product | Alcohol Used | Catalyst | Yield |

|---|---|---|---|

| Dimethyl meso-2,3-dibromosuccinate | Methanol | HSO | ~90% |

Reduction Reactions

Selective reduction of carboxylic acids or bromine atoms is achievable under controlled conditions.

Carboxylic Acid Reduction

Debromination

-

Reagents : Zn/HOAc or catalytic hydrogenation (Pd/C, H).

Oxidation Reactions

Oxidation typically targets the carbon backbone or functional groups:

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Meso-2,3-Dibromosuccinic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its chiral properties allow for the creation of enantiomerically pure compounds essential for developing drugs targeting specific metabolic pathways.

Key Applications:

- Chiral Building Block: The compound's unique stereochemistry is utilized to produce enantiomerically pure compounds that are vital in the pharmaceutical industry .

- Drug Development: It plays a role in synthesizing drugs for conditions such as cold, fever, nerve pain, and bronchitis .

Biochemical Research

In biochemistry, this compound is employed to investigate metabolic processes and enzyme activities. This research aids in understanding various biological systems' mechanisms of action.

Case Studies:

- Enzyme Activity Studies: Researchers utilize the compound to study how enzymes interact with substrates and the effects of inhibitors on metabolic pathways .

Polymer Chemistry

The compound is applied in formulating specialty polymers that enhance properties like thermal stability and mechanical strength. These characteristics are essential for various industrial applications.

Applications:

- Polymer Formulation: this compound contributes to developing flame-retardant materials and coatings .

Environmental Studies

This compound is also significant in environmental research, particularly in studying the degradation of brominated compounds. This research helps understand their ecological impacts.

Research Focus:

- Degradation Studies: The compound aids in examining how brominated substances degrade in the environment and their potential effects on ecosystems .

Additional Industrial Applications

Beyond the primary fields mentioned above, this compound finds use in several other industries.

Applications Include:

- Food Industry: Used as a food additive and preservative.

- Detergent Industry: Acts as an ingredient in formulating detergents.

- Fluorescent Whitening Agents: Employed in producing agents that enhance brightness in textiles and paper products .

Wirkmechanismus

The mechanism of action of meso-2,3-Dibromosuccinic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the activity of enzymes and other proteins. The compound can also act as an inhibitor in certain biochemical pathways, affecting the overall metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- meso-2,3-Dimercaptosuccinic acid

- meso-2,3-Dimethylsuccinic acid

- meso-2,6-Diaminopimelic acid

Comparison: meso-2,3-Dibromosuccinic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. Compared to meso-2,3-Dimercaptosuccinic acid, which contains thiol groups, this compound is more reactive in halogenation reactions. meso-2,3-Dimethylsuccinic acid, on the other hand, lacks the halogen atoms, making it less reactive in substitution reactions .

Biologische Aktivität

meso-2,3-Dibromosuccinic acid (CAS No. 608-36-6) is a dibrominated derivative of succinic acid, known for its unique stereochemistry and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its structural properties and interactions with biological systems.

- Molecular Formula : CHBrO

- Molecular Weight : 275.88 g/mol

- Melting Point : 255-260 °C

- Boiling Point : 262.4 °C

- Density : 2.5 g/cm³

- Solubility : 20 g/L in water at 20 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

Toxicological Profile

- Acute Toxicity :

- Repeated Dose Toxicity :

- Genotoxicity :

Study on Antifungal Activity

A study by Dabholkar et al. (2011) explored the antifungal properties of dibromosuccinic acids, including this compound. The research indicated that these compounds could inhibit fungal growth, suggesting potential applications in treating fungal infections .

Environmental Impact

Research also assessed the ecological effects of this compound. It was found to have low toxicity to aquatic organisms and is not expected to cause long-term adverse effects on the environment .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (low toxicity) |

| Repeated Dose Toxicity | NOAEL at 1000 mg/kg/day |

| Genotoxicity | Negative in bacterial mutation assays |

| Antifungal Activity | Potential antifungal properties reported |

| Environmental Impact | Low toxicity to aquatic life |

Eigenschaften

IUPAC Name |

(2S,3R)-2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031404 | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-36-6, 1114-00-7 | |

| Record name | rel-(2R,3S)-2,3-Dibromobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meso-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibrombernsteins�ure, meso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOSUCCINIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2II9UGQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of meso-2,3-dibromosuccinic acid and how does it compare to similar compounds?

A1: this compound (C4H3BrO4) crystallizes in a structure isomorphous to chloromaleic acid []. This means they share the same crystal system and space group, indicating similar molecular packing arrangements. Within the crystal, two symmetry-independent O–H⋯O hydrogen bonds connect the molecules into layers parallel to the bc plane []. Interestingly, the molecule possesses two distinct carboxyl groups: one with delocalized C—O bonds lying almost coplanar with the olefinic bond plane (dihedral angle of 15.08°), and another with a localized C=O bond forming a 99.6° dihedral angle with the C=C bond plane [].

Q2: Can this compound be used to synthesize metal-organic frameworks, and if so, what are their potential applications?

A2: Yes, this compound (H2DBrS) can react with metal ions to create intriguing metal-organic frameworks (MOFs). For example, reacting it with CuCl2·2H2O and thiourea generates a one-dimensional supramolecular framework, [Cu2(TU)4 · (TAA)4]n []. This structure consists of infinite chains of copper ions bridged by thiourea molecules, surrounded by negatively charged hydrogen-bond tubes formed by 2-(2-imino-4-oxo-5-thiazolidinylidene)acetic anion (TAA) []. These MOFs demonstrate supramolecular selectivity, favoring the incorporation of specific isomers of TAA, as determined through quantum chemical calculations []. This selectivity makes them promising candidates for applications like separation, sensing, and catalysis.

Q3: How can this compound be employed in polymer chemistry?

A3: this compound can serve as a valuable building block in synthesizing complex polymers. Specifically, its derivative, this compound acetate/diethylene glycol, can be used as a macroinitiator in a combined atom transfer radical polymerization (ATRP) and living anionic polymerization strategy []. This approach has been successfully utilized to create an amphiphilic block copolymer with a three-dimensional, "E-shaped" architecture []. This methodology highlights the potential of this compound derivatives for crafting well-defined polymers with controlled architectures for advanced material applications.

Q4: Beyond copper, have complexes of this compound with other metals been explored?

A4: Yes, researchers have investigated complexes of this compound (H2DBrS) with other transition metals. Specifically, studies have explored its coordination chemistry with cobalt, resulting in the formation of new 1D metal-organic coordination polymers []. These investigations provide valuable insights into the versatility of H2DBrS as a ligand in coordination chemistry, expanding the potential applications of its metal complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.